molecular formula C24H23ClN2O5S B4685861 methyl 2-{[N-[(4-chlorophenyl)sulfonyl]-N-(2-methylbenzyl)glycyl]amino}benzoate

methyl 2-{[N-[(4-chlorophenyl)sulfonyl]-N-(2-methylbenzyl)glycyl]amino}benzoate

Cat. No. B4685861
M. Wt: 487.0 g/mol
InChI Key: UHWXWQDYNQOJJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-{[N-[(4-chlorophenyl)sulfonyl]-N-(2-methylbenzyl)glycyl]amino}benzoate, commonly known as MCAM, is a chemical compound that has been extensively studied for its potential therapeutic applications. MCAM belongs to the class of sulfonylurea compounds and is known to exhibit potent anti-inflammatory and analgesic properties.

Mechanism of Action

The mechanism of action of MCAM involves the inhibition of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of inflammatory mediators such as prostaglandins. MCAM also inhibits the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α).
Biochemical and Physiological Effects:
MCAM has been shown to exhibit potent anti-inflammatory and analgesic properties, which are mediated through the inhibition of COX-2 and pro-inflammatory cytokines. MCAM has also been shown to exhibit anti-tumor activity through the inhibition of angiogenesis and induction of apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the major advantages of MCAM is its potent anti-inflammatory and analgesic properties, which make it a potential candidate for the treatment of various inflammatory diseases. However, one of the limitations of MCAM is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

For the study of MCAM include the development of more potent and selective COX-2 inhibitors, the study of its potential use in the treatment of other diseases, and the development of more efficient synthesis methods.

Scientific Research Applications

MCAM has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit potent anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis, osteoarthritis, and psoriasis. MCAM has also been studied for its potential use in the treatment of neuropathic pain and cancer.

properties

IUPAC Name

methyl 2-[[2-[(4-chlorophenyl)sulfonyl-[(2-methylphenyl)methyl]amino]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23ClN2O5S/c1-17-7-3-4-8-18(17)15-27(33(30,31)20-13-11-19(25)12-14-20)16-23(28)26-22-10-6-5-9-21(22)24(29)32-2/h3-14H,15-16H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHWXWQDYNQOJJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN(CC(=O)NC2=CC=CC=C2C(=O)OC)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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